molecular formula C10H8BrNO B15263600 1(2H)-Isoquinolinone, 4-bromo-7-methyl-

1(2H)-Isoquinolinone, 4-bromo-7-methyl-

Cat. No.: B15263600
M. Wt: 238.08 g/mol
InChI Key: HAGSFEROIBJHAC-UHFFFAOYSA-N
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Description

1(2H)-Isoquinolinone, 4-bromo-7-methyl- is a heterocyclic compound that belongs to the isoquinolinone family This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 7th position on the isoquinolinone ring

Preparation Methods

The synthesis of 1(2H)-Isoquinolinone, 4-bromo-7-methyl- can be achieved through several synthetic routes. One common method involves the bromination of 7-methyl-1(2H)-isoquinolinone using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

1(2H)-Isoquinolinone, 4-bromo-7-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at the 7th position can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The isoquinolinone ring can be reduced to form tetrahydroisoquinolinone derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1(2H)-Isoquinolinone, 4-bromo-7-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1(2H)-Isoquinolinone, 4-bromo-7-methyl- can be compared with other similar compounds, such as:

    1(2H)-Isoquinolinone, 4-chloro-7-methyl-: Similar structure but with a chlorine atom instead of bromine.

    1(2H)-Isoquinolinone, 4-bromo-6-methyl-: Similar structure but with the methyl group at the 6th position.

    1(2H)-Isoquinolinone, 4-bromo-7-ethyl-: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of 1(2H)-Isoquinolinone, 4-bromo-7-methyl- lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

4-bromo-7-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-7-8(4-6)10(13)12-5-9(7)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGSFEROIBJHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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